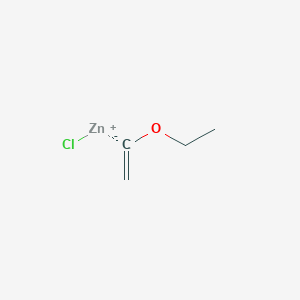

![molecular formula C19H16N2O2S2 B2487071 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 898423-04-6](/img/structure/B2487071.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide" belongs to a class of compounds that have garnered interest for their unique chemical structures and potential applications in various fields, including materials science and pharmacology. Although the specific compound is not directly mentioned in the accessible literature, related research provides insights into similar compounds' synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related chromeno and thiazole derivatives typically involves multi-step chemical reactions, starting from base chromene compounds or thiazole precursors. For instance, 6-aryl-6H-chromeno[4’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives were synthesized through reactions involving 2-aryl-3-nitro-2H-chromenes and 1H-benzimidazole-2-thiol, indicating a method that could potentially be adapted for the target compound (Ren et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds often features interactions such as π-π stacking and hydrogen bonding, crucial for understanding the compound's stability and behavior. For example, the molecular structure of certain N-(thiazol-2-yl)benzamide derivatives showed helical assembly driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Chemical properties and reactions, such as gelation behavior and interaction with solvents, have been observed in similar compounds. For instance, certain derivatives displayed gelation behavior towards ethanol/water mixtures, highlighting the influence of non-covalent interactions on chemical behavior (Yadav & Ballabh, 2020).

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Breast Cancer: Chromeno[4,3-b]pyridine derivatives have been synthesized and evaluated for their potential in targeting breast cancer. Molecular docking studies identified specific moieties crucial for interactions with cancer cells, highlighting significant anticancer activities (Ghada E. Abd El Ghani, M. A. Elmorsy, & Mona E. Ibrahim, 2022).

- General Antitumor Activity: Novel chromenones bearing benzothiazole moiety have shown significant antitumor activities against various cancer cell lines, including lung and colon cancer cells, comparable to standard drugs (Eman A. El-Helw et al., 2019).

Biochemical Interactions and Applications

- Stearoyl-CoA Desaturase-1 Inhibition: A study focusing on benzamides as inhibitors of stearoyl-CoA desaturase-1 identified a compound with sub-nanomolar IC50 values, demonstrating significant potential in biochemical applications (Y. Uto et al., 2009).

- Supramolecular Gelators: N-(thiazol-2-yl)benzamide derivatives have been synthesized and analyzed for their gelation behavior, revealing the impact of methyl functionality and S⋯O interactions in non-covalent binding (P. Yadav & Amar Ballabh, 2020).

Chemical Structure and Properties

- Synthesis and Characterization: The synthesis of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides and their potential as adenosine receptor ligands highlights the diverse chemical properties of these compounds (F. Cagide, F. Borges, L. Gomes, & J. N. Low, 2015).

- Chemosensory Applications: Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, demonstrating the compound's utility in molecular recognition and sensory applications (Kangnan Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-2-24-13-7-5-6-12(10-13)18(22)21-19-20-17-14-8-3-4-9-15(14)23-11-16(17)25-19/h3-10H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRPAHGFVXAZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)

![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)

![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)

![1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea](/img/structure/B2487010.png)